DL-Methioninol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

DL-Methioninol can be synthesized through several methods. One common approach involves the reduction of DL-methionine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of DL-methionine. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization to achieve the desired purity levels .

化学反応の分析

Structural and Functional Context of DL-Methioninol

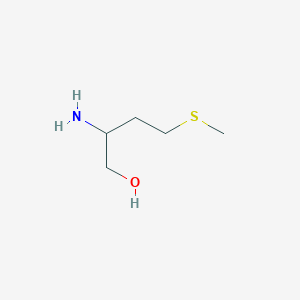

This compound (C₅H₁₁NO₂S) is a chiral alcohol derivative of methionine, where the carboxylic acid group (-COOH) is replaced by a hydroxymethyl group (-CH₂OH). This structural modification alters its reactivity compared to methionine, particularly in redox and substitution reactions.

Hypothesized Reaction Pathways

While no experimental data for this compound was found, its reactivity can be inferred from methionine and related alcohols:

Oxidation Reactions

-

Primary Alcohol Oxidation : The hydroxymethyl group may undergo oxidation to form methional (C₅H₁₀OS) or further to methionic acid (C₅H₁₀O₃S) in the presence of strong oxidizing agents like KMnO₄ or CrO₃ .

-

Thioether Stability : The methylthio group (-SCH₃) is resistant to oxidation under mild conditions, similar to methionine .

Nucleophilic Substitution

-

The hydroxyl group could participate in esterification or etherification reactions. For example, reaction with acetyl chloride might yield acetylated methioninol (C₇H₁₃NO₃S) .

-

Thiol-disulfide exchange reactions involving the sulfur atom are plausible but would require catalytic or enzymatic activation .

Enzymatic Modifications

-

Dehydrogenase Activity : Analogous to methionine’s conversion to 2-oxo-4-methylthiobutyric acid via D-amino acid oxidase (D-AAO) , this compound might undergo similar enzymatic dehydrogenation.

-

Transamination : Potential involvement of PLP-dependent enzymes (e.g., transaminases) could yield α-keto derivatives .

Comparative Reactivity Table

Research Gaps and Recommendations

-

Synthetic Pathways : No peer-reviewed studies on this compound synthesis or purification were identified.

-

Catalytic Studies : Experimental validation of its reactivity with common reagents (e.g., SOCl₂, NaBH₄) is needed.

-

Biological Roles : Its potential as a metabolic intermediate or chiral building block remains unexplored.

For authoritative data, consult specialized databases like Reaxys or SciFinder, or explore recent patents for proprietary applications.

科学的研究の応用

Aquaculture Nutrition

DL-Methioninol is increasingly used as a feed additive in aquaculture. Research indicates that it can effectively replace supplemental methionine in fish diets. A study by the European Food Safety Authority (EFSA) concluded that DL-methionyl-DL-methionine, a form of this compound, is an efficacious source of methionine for aquatic species such as fish and crustaceans. The compound enhances growth performance and tissue protein synthesis without altering the amino acid composition of the fish .

Poultry Nutrition

In poultry, this compound supplementation has been shown to alleviate the adverse effects of reduced fishmeal in diets. A study indicated that its use improved growth rates and enhanced intestinal health by promoting beneficial gut microbiota . Furthermore, it has been linked to better feather growth and overall health in young birds.

Animal Health

This compound also plays a role in enhancing antioxidant status in animals. Research has shown that supplementation leads to increased levels of glutathione (GSH), a crucial antioxidant, thereby reducing oxidative stress during heat stress conditions . This application is particularly relevant for livestock management where heat stress can adversely affect productivity.

Case Study 1: Aquatic Species Growth Performance

In a controlled trial involving Nile tilapia, researchers supplemented diets with DL-methionyl-DL-methionine at varying levels. Results indicated significant improvements in growth rates and feed conversion ratios compared to control groups without supplementation. This underscores the potential of this compound as a strategic nutritional intervention in aquaculture.

Case Study 2: Poultry Intestinal Health

A study involving broiler chickens demonstrated that dietary inclusion of this compound improved intestinal integrity and microbiota diversity. The findings suggested that this compound not only supports growth but also enhances gut health, which is critical for overall animal welfare and productivity.

作用機序

DL-Methioninol exerts its effects through various molecular pathways. It is involved in the synthesis of proteins and other essential biomolecules. The compound acts as a precursor to methionine, which is crucial for the synthesis of S-adenosylmethionine (SAMe), a key methyl donor in numerous biochemical reactions. This compound also influences the redox balance within cells by participating in the synthesis of glutathione, a major antioxidant .

類似化合物との比較

Similar Compounds

DL-Methionine: A racemic mixture of D- and L-methionine, used as a dietary supplement and in animal feed.

L-Methionine: The naturally occurring isomer, essential for protein synthesis and various metabolic processes.

Hydroxy Analog of Methionine (HMTBA): A precursor to methionine, used in animal nutrition

Uniqueness

DL-Methioninol is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to act as a precursor to methionine and other biologically active compounds makes it valuable in both research and industrial applications .

生物活性

DL-Methioninol, a derivative of the amino acid methionine, has garnered attention for its biological activity, particularly in cellular metabolism, growth promotion, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and applications.

Overview of this compound

This compound is a sulfur-containing amino alcohol that acts as a precursor to methionine. It plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and antioxidant defense mechanisms. Understanding its biological activity is essential for its application in nutrition and therapeutic contexts.

-

Cell Proliferation and Growth :

- Research indicates that this compound supplementation can significantly enhance cell proliferation in specific cell lines. For instance, in studies involving RTL-W1 and RTH-149 cell lines, the addition of this compound at concentrations of 20 µM and 200 µM resulted in increased cell confluence and activation of the mTOR signaling pathway, which is critical for cellular growth and metabolism .

- The phosphorylation levels of mTOR targets (4EBP1 and S6 proteins) were notably higher when cells were grown in this compound-supplemented media compared to controls .

- Metabolite Production :

-

Utilization in Parenteral Nutrition :

- A study on morbidly obese patients undergoing total parenteral nutrition revealed that intravenous administration of this compound resulted in higher plasma methionine levels compared to L-methionine alone. The data indicated that approximately 64% of infused D-methionine was excreted in urine, suggesting variable utilization rates among individuals .

Comparative Studies

Case Studies

-

Nutritional Supplementation in Aquaculture :

- A study demonstrated that dietary supplementation with this compound improved growth performance and intestinal health in Nile tilapia (Oreochromis niloticus). The results indicated enhanced antioxidant capacity and diversity of intestinal microbiota, highlighting its potential benefits in aquaculture nutrition .

- Animal Trials :

特性

IUPAC Name |

2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951606 | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-83-0, 16720-80-2, 2899-37-8 | |

| Record name | Methioninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(methylthio)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016720802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16720-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(methylsulfanyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIONINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2SE6BAU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the enantioseparation of DL-Methioninol challenging, and how does the research address this?

A1: Enantioseparation of β-amino alcohols like this compound has been challenging due to their low UV absorbance, making detection difficult. The research overcomes this by utilizing a novel chiral derivatizing reagent, benzimidazole-(S)-naproxen amide []. This reagent reacts with this compound to form diastereomers, which are then separated using High-Performance Liquid Chromatography (HPLC) and detected with high sensitivity due to the UV-active moiety introduced by the derivatizing agent.

Q2: What is the significance of achieving picomole detection limits for this compound enantiomers?

A2: The developed HPLC method achieves picomole detection limits for this compound enantiomers, representing a significant advancement []. This high sensitivity enables the analysis of trace amounts of these compounds, which could be crucial in various applications, including studying their biological activity, pharmacokinetic properties, and potential use as chiral building blocks in drug discovery.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。